molecular formula C20H25N5O3S B2983033 N,N-dimethyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzene-1-sulfonamide CAS No. 2415563-77-6

N,N-dimethyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzene-1-sulfonamide

Cat. No.: B2983033
CAS No.: 2415563-77-6
M. Wt: 415.51
InChI Key: VSQHBXYUFXRJTI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a pyrrolo[3,4-c]pyrrole core, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, the construction of the pyrrolo[3,4-c]pyrrole core, and the introduction of the sulfonamide group. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives.

Scientific Research Applications

N,N-dimethyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and pyridazine-containing compounds.

    Bis(2-ethylhexyl) terephthalate: Another compound with a sulfonamide group, used in different applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N-dimethyl-4-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-14-4-9-19(22-21-14)24-10-16-12-25(13-17(16)11-24)20(26)15-5-7-18(8-6-15)29(27,28)23(2)3/h4-9,16-17H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQHBXYUFXRJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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